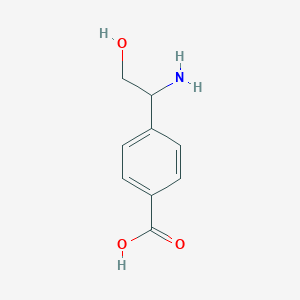

4-(1-Amino-2-hydroxyethyl)benzoic acid

Beschreibung

4-(1-Amino-2-hydroxyethyl)benzoic acid is a benzoic acid derivative featuring an amino-hydroxyethyl substituent at the para position. The amino-hydroxyethyl group may confer unique hydrogen-bonding capabilities, solubility, and biological activity, distinguishing it from other benzoic acid derivatives.

Eigenschaften

Molekularformel |

C9H11NO3 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

4-(1-amino-2-hydroxyethyl)benzoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(5-11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5,10H2,(H,12,13) |

InChI-Schlüssel |

YAJRZOXNTFDYLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CO)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Synthesis via Amination and Hydroxylation of Benzoic Acid Derivatives

One classical approach to prepare amino-hydroxyethyl substituted benzoic acids involves starting from 4-aminobenzoic acid (para-aminobenzoic acid, PABA) or related aminophenols, followed by selective introduction of a hydroxyethyl side chain at the amino group.

A typical synthetic route includes reacting 4-aminobenzoic acid with an aldehyde or ketone derivative capable of forming a Schiff base (imine) intermediate, which is subsequently reduced to the corresponding amino alcohol. For example, condensation of 4-aminobenzoic acid with glycoaldehyde or a protected hydroxyacetaldehyde, followed by reduction with sodium borohydride, yields the hydroxyethyl amino substituent on the aromatic ring.

This method was illustrated in a related synthesis of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, where 4-aminobenzoic acid was reacted with vanillin to form an imine intermediate, which was then reduced by sodium borohydride to yield the amino alcohol derivative. This reaction proceeded in methanol under reflux, followed by reduction and crystallization steps, achieving yields around 78% for the intermediate imine and subsequent conversion to the amino alcohol.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-Aminobenzoic acid + aldehyde (e.g., glycoaldehyde) in methanol, reflux | Formation of imine intermediate | ~78 |

| 2 | Reduction with sodium borohydride in methanol, pH adjustment | Conversion to amino alcohol (4-(1-amino-2-hydroxyethyl)benzoic acid) | Not specified, typically high |

This approach allows for precise control over the substitution pattern and stereochemistry of the hydroxyethyl group.

Kolbe-Schmitt Carboxylation of Aminophenols Followed by Aminoalkylation

Another well-documented synthetic route to hydroxy- and amino-substituted benzoic acids involves the Kolbe-Schmitt reaction :

Starting from m-aminophenol , a carbonate salt (e.g., potassium carbonate) is used under anhydrous conditions with carbon dioxide gas to carboxylate the aromatic ring selectively at the 4-position, forming 4-amino-2-hydroxybenzoic acid (also known as 4-aminosalicylic acid).

The process involves heating a dry, finely divided mixture of m-aminophenol and potassium carbonate between 150°C and 190°C in a carbon dioxide atmosphere, with mechanical comminution and venting of CO₂ to remove water formed during the reaction. This method achieves yields exceeding 90%, which is significantly higher than older aqueous processes (40-45% yield).

The resulting 4-amino-2-hydroxybenzoic acid can then be further functionalized by aminoalkylation at the amino group to introduce the hydroxyethyl side chain, typically via reaction with epoxides (e.g., ethylene oxide) or haloalcohols under basic conditions.

| Parameter | Description |

|---|---|

| Starting material | m-Aminophenol |

| Reagents | Potassium carbonate, CO₂ gas |

| Conditions | 150–190°C, anhydrous, mechanical mixing |

| Yield | >90% |

| Advantages | High purity, cost-effective, scalable |

This method is industrially relevant for producing high-purity amino-hydroxybenzoic acids used in pharmaceuticals.

Reductive Amination and Hydroxylation Strategies

Reductive amination of 4-formylbenzoic acid derivatives with amino alcohols or ammonia sources can be employed to introduce the amino-hydroxyethyl group.

For example, 4-formylbenzoic acid can be reacted with aminoethanol derivatives under reductive amination conditions using sodium cyanoborohydride or sodium borohydride to yield the target compound.

Careful pH control and solvent selection (methanol, water mixtures) optimize reaction yields and minimize side products.

Summary Table of Preparation Methods

Research Results and Analysis

The Kolbe-Schmitt method for preparing 4-amino-2-hydroxybenzoic acid is well-established with yields exceeding 90%, offering a robust industrial process that minimizes impurities and water interference.

Schiff base formation followed by reduction provides a straightforward synthetic route to 4-(1-amino-2-hydroxyethyl)benzoic acid derivatives with good yields and purity, suitable for laboratory-scale synthesis.

Biocatalytic methods, while currently more focused on 4-hydroxybenzoic acid, demonstrate promising advances in enzymatic functionalization of aromatic compounds, potentially enabling sustainable production of amino-hydroxyethyl benzoic acids in the future.

Reductive amination strategies offer flexibility in introducing diverse amino alcohol substituents but require careful optimization to avoid side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2-hydroxyethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound may also interfere with folic acid synthesis, similar to other benzoic acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

4-(3-Chloroanilino)benzoic Acid

- Structure: Substituted with a 3-chloroanilino group at the para position .

- Crystallography: Monoclinic crystal system (space group $ P2_1/c $), with cell parameters $ a = 10.8865 \, \text{Å}, b = 10.3144 \, \text{Å}, c = 11.0885 \, \text{Å}, \beta = 113.817^\circ $, volume $ V = 1139.08 \, \text{Å}^3 $, $ Z = 4 $ . Dihedral angle between aromatic rings: $ 34.66^\circ $, indicating significant molecular distortion due to steric hindrance . Forms O—H···O hydrogen-bonded acid dimers .

- Synthesis : Prepared via Buchwald-Hartwig coupling of 4-chlorobenzoic acid and 3-chloroaniline .

4-(1-Amino-2-hydroxyethyl)benzoic Acid

- Hypothesized Structure: The amino-hydroxyethyl group likely introduces intramolecular hydrogen bonds (N—H···O, O—H···O) and increased polarity compared to chloro-anilino derivatives.

- Predicted Crystallography: Expected to form distinct hydrogen-bonding networks (e.g., dimers or chains) due to multiple donor/acceptor sites.

4-(4-Substituted Benzamido)benzoic Acids

- Structure : Para-substituted benzamido group linked via an amide bond .

- Synthesis: Prepared by reacting 4-aminobenzoic acid with substituted benzoyl chlorides in THF with Na$2$CO$3$ .

- Properties: Amide groups enhance thermal stability but reduce solubility in polar solvents compared to amino-hydroxyethyl derivatives.

Physicochemical Properties

4-(3-Chloroanilino)benzoic Acid

- Activity: Potent inhibitor of aldo-keto reductases AKR1C2/C3, with IC$_{50}$ values in the nanomolar range. Shows efficacy in prostate cancer models .

- Mechanism : Competes with substrate binding via hydrophobic interactions and halogen bonding .

4-(1-Amino-2-hydroxyethyl)benzoic Acid

- Hypothesized Activity: Potential applications in targeting enzymes with polar active sites (e.g., kinases, oxidoreductases) due to hydrophilic substituents.

4-(Benzyl/Hydroxyethyl Amino) Derivatives

- Example: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid .

- Activity: Modified amino groups enhance blood-brain barrier penetration in CNS-targeted drugs .

Biologische Aktivität

4-(1-Amino-2-hydroxyethyl)benzoic acid, also known as 4-amino-2-(2-hydroxyethyl)benzoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(1-Amino-2-hydroxyethyl)benzoic acid is C9H11NO3, with a molecular weight of approximately 181.19 g/mol. The compound features a benzoic acid backbone with an amino group and a hydroxyethyl side chain, which are critical for its biological activity.

Synthesis Methods

The synthesis of 4-(1-Amino-2-hydroxyethyl)benzoic acid typically involves the reaction of 4-nitrobenzoic acid with ethylene glycol followed by reduction processes to yield the desired amino compound. Common reagents include lithium aluminum hydride for reduction and various solvents such as ethanol or methanol.

Anti-inflammatory and Analgesic Effects

Research indicates that 4-(1-Amino-2-hydroxyethyl)benzoic acid may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it could modulate enzyme activity involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation and pain .

In vitro studies have shown that this compound can inhibit specific enzymes linked to inflammatory processes, leading to reduced levels of pro-inflammatory mediators. For instance, it has been suggested that the compound interacts with cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .

Antimicrobial Activity

Additionally, 4-(1-Amino-2-hydroxyethyl)benzoic acid has been evaluated for its antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for different pathogens indicate significant antibacterial activity, particularly against Gram-positive bacteria .

| Microbe | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 12.5 |

The mechanisms underlying the biological activities of 4-(1-Amino-2-hydroxyethyl)benzoic acid are still being elucidated. Current hypotheses suggest that its effects may be mediated through:

- Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of inflammatory mediators.

- Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.

- Receptor Modulation : Potential interactions with specific receptors involved in pain perception and inflammation have been proposed.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of 4-(1-Amino-2-hydroxyethyl)benzoic acid:

- Anti-inflammatory Study : A study evaluated the compound's ability to reduce edema in animal models. Results showed a significant decrease in paw swelling compared to control groups treated with saline .

- Antimicrobial Evaluation : In another study, various derivatives of benzoic acids were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the amino group significantly enhanced antibacterial activity .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of 4-(1-Amino-2-hydroxyethyl)benzoic acid to target proteins involved in inflammation. These studies suggest favorable interactions that could lead to effective inhibition .

Q & A

Q. What are the recommended synthetic routes for 4-(1-amino-2-hydroxyethyl)benzoic acid, and how can reaction conditions be optimized?

The compound is synthesized via esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol using strong acid catalysts (e.g., HCl) under reflux. Optimization involves monitoring reaction time, temperature (typically 60–80°C), and catalyst concentration to maximize yield. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted starting materials . For derivatives, coupling reactions (e.g., Suzuki-Miyaura) are employed, requiring palladium catalysts and inert atmospheres .

Q. How should structural characterization be performed to confirm the identity of this compound?

Combine multiple techniques:

- X-ray crystallography : Use SHELXL for refinement and validation of crystal structures, ensuring proper handling of twinned or high-resolution data .

- NMR spectroscopy : Analyze and spectra to verify functional groups (e.g., hydroxyl at δ 4.2–4.5 ppm, aromatic protons at δ 7.2–8.0 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 210.1 for the free acid) .

Q. What preliminary assays are used to evaluate its biological activity?

- Enzyme inhibition : Test competitive binding against tyrosinase or carbonic anhydrase using spectrophotometric assays (e.g., monitoring dopachrome formation at 475 nm) .

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 1–100 μM, with IC calculations .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological interactions?

The (R)-enantiomer exhibits higher affinity for chiral targets (e.g., enzymes or receptors) due to spatial compatibility. Compare enantiomers via:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/ethanol mobile phase .

- Docking simulations : Analyze binding poses in protein active sites (e.g., PDB: 1T9G for tyrosinase) using AutoDock Vina .

Q. How can contradictions in crystallographic data be resolved during structure validation?

- Twinned data : Apply SHELXL’s TWIN and BASF commands to refine twin fractions .

- Disorder modeling : Use PART instructions to resolve overlapping atomic positions .

- Hydrogen bonding : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like rings, ensuring consistency with expected intermolecular interactions .

Q. What strategies improve the yield of derivatives for structure-activity relationship (SAR) studies?

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) for amide coupling .

- Protecting groups : Temporarily block the hydroxyl group with TBSCl to prevent side reactions during sulfonylation .

- High-throughput screening : Use parallel reactors to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc) vs. PdCl) .

Q. How do hydrogen-bonding patterns in crystal structures affect material properties?

Graph-set analysis reveals chains () or rings () that stabilize the lattice. For example:

| Motif Type | Donor-Acceptor Pairs | Impact |

|---|---|---|

| N–H⋯O (2.8 Å) | Enhances thermal stability | |

| O–H⋯N (3.1 Å) | Increases solubility in polar solvents | |

| These patterns guide cocrystal design for improved bioavailability . |

Q. What mechanistic insights explain its enzyme inhibition behavior?

- Competitive inhibition : Benzoic acid derivatives compete with substrates (e.g., L-DOPA for tyrosinase) by binding catalytic metal ions (Cu) .

- pH dependence : Activity decreases at pH >7 due to deprotonation of the hydroxyl group, reducing metal chelation . Validate via kinetic assays (Lineweaver-Burk plots) and ICP-MS to quantify metal displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.